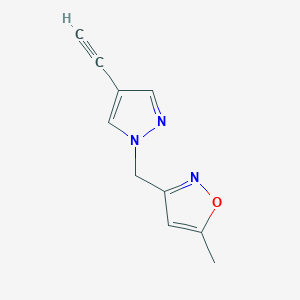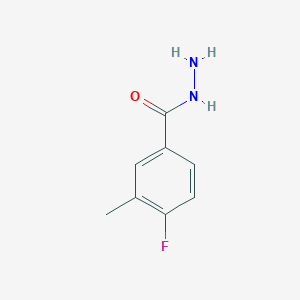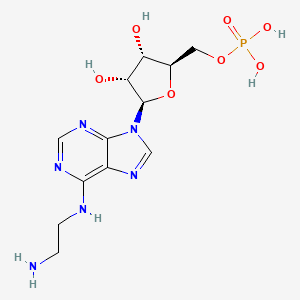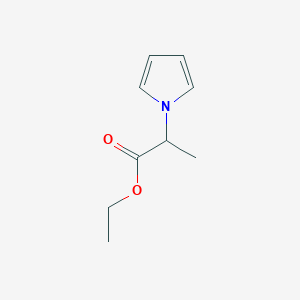![molecular formula C9H7ClN2S B8695541 4-[4-(chloromethyl)-2-thiazolyl]Pyridine CAS No. 116240-97-2](/img/structure/B8695541.png)
4-[4-(chloromethyl)-2-thiazolyl]Pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(chloromethyl)-2-thiazolyl]Pyridine is a heterocyclic organic compound that features both a thiazole and a pyridine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 2-aminothiazole under specific conditions. One common method includes the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
4-[4-(chloromethyl)-2-thiazolyl]Pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .
科学研究应用
4-[4-(chloromethyl)-2-thiazolyl]Pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine: Shares the pyridine ring but lacks the thiazole moiety.
2-Aminothiazole: Contains the thiazole ring but lacks the pyridine component.
Uniqueness
4-[4-(chloromethyl)-2-thiazolyl]Pyridine is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to compounds with only one of these rings .
属性
CAS 编号 |
116240-97-2 |
|---|---|
分子式 |
C9H7ClN2S |
分子量 |
210.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2 |
InChI 键 |
AFFRTTMYQIHQDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


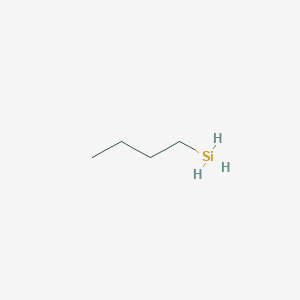

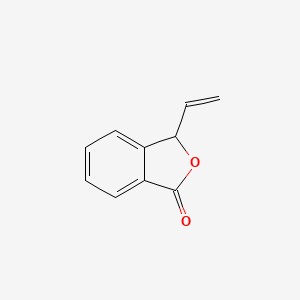
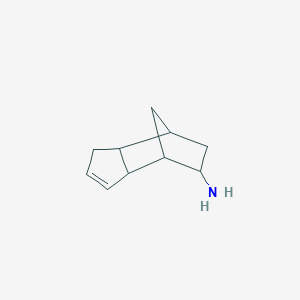
![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)
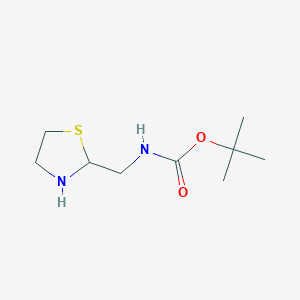
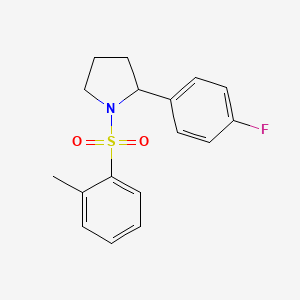
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
